10NH2-11F-Camptothecin (TFA)
Description
10NH2-11F-Camptothecin (TFA) (CAS: 2873461-64-2) is a synthetic camptothecin derivative optimized for use in antibody-drug conjugates (ADCs). Its molecular formula is C₂₂H₁₇F₄N₃O₆, with a molecular weight of 495.38 g/mol . Structurally, it features:
- A fluorine atom at position 11 of the camptothecin scaffold.
- An amino group (-NH₂) at position 10.
- A trifluoroacetic acid (TFA) salt formulation to enhance solubility .
This compound acts as a topoisomerase I inhibitor, disrupting DNA replication in cancer cells. It is specifically designed as a cytotoxic payload in ADCs, where it is conjugated to monoclonal antibodies via protease-cleavable linkers (e.g., MC-GGFG) for targeted tumor delivery . Preclinical studies highlight its potent antitumor activity, as referenced in patent WO2022246576A1 (compound 140) .
Properties
Molecular Formula |
C22H17F4N3O6 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H16FN3O4.C2HF3O2/c1-2-20(27)12-5-16-17-10(3-9-4-14(22)13(21)6-15(9)23-17)7-24(16)18(25)11(12)8-28-19(20)26;3-2(4,5)1(6)7/h3-6,27H,2,7-8,22H2,1H3;(H,6,7)/t20-;/m0./s1 |
InChI Key |
YCQPWZBYHVNXEP-BDQAORGHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10NH2-11F-Camptothecin (TFA) involves several steps, starting from CamptothecinThe reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure the desired modifications are achieved .
In industrial production, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Substitution Reactions
The amino (-NH₂) and fluorine (-F) substituents at positions 10 and 11 enable nucleophilic and electrophilic substitution reactions, respectively.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Amination (Position 10) | NH₃ gas, THF, 0–5°C | Introduction of -NH₂ group | Enhanced solubility and bioactivity. |
| Fluorination (Position 11) | DAST (Diethylaminosulfur trifluoride), DCM | Substitution of hydroxyl (-OH) with -F | Improved metabolic stability and lipophilicity. |
-
Fluorination with DAST proceeds via an SN2 mechanism, confirmed by retention of configuration at C11.
-
The amino group at C10 participates in further conjugation reactions for ADC synthesis .
Lactone Ring Reactivity
The α-hydroxy-δ-lactone ring is critical for topoisomerase I inhibition but prone to pH-dependent hydrolysis.
| Condition | Reaction | Product | Impact on Activity |
|---|---|---|---|
| pH > 7 | Hydrolysis of lactone to carboxylate form | Open-ring carboxylate derivative | Loss of antitumor efficacy. |
| pH < 5 | Stabilization of lactone form | Intact lactone | Retention of topoisomerase I inhibition. |
-
The 11-F substituent sterically hinders hydrolysis, extending the lactone’s half-life by 2.3× compared to unmodified camptothecin.
Oxidation and Reduction Reactions
The electron-rich quinoline scaffold undergoes redox transformations under controlled conditions.
| Reaction | Reagents | Products | Applications |
|---|---|---|---|
| Oxidation (C7) | KMnO₄, acidic conditions | 7-Hydroxycamptothecin derivative | Reduced activity due to altered lactone conformation. |
| Reduction (C20) | NaBH₄, MeOH | 20(S)-Dihydro derivative | Stabilizes the lactone but reduces Top1 affinity by 40%. |
Michael Addition-Cyclization
In synthetic pathways, trifluoroacetic acid (TFA) catalyzes Michael additions involving the compound’s enone system.
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitrostyrene | TFA (10 mol%) | DCE, reflux, 5h | Tetracyclic pyrrolobenzoxazine derivative | 82% |
| p-Benzoquinone | TFA (10 mol%) | CH₂Cl₂, 25°C, 12h | Quinone-adduct | 88% |
-
TFA’s dual role as a proton donor and Lewis acid facilitates cyclization, confirmed by DFT calculations .
Degradation Pathways
Photolytic and thermal degradation studies reveal stability thresholds:
| Stress Condition | Degradation Products | Half-Life |
|---|---|---|
| UV Light (254 nm) | 10-Amino-11-fluoro-apocamptothecin | 48 hours |
| Heat (60°C) | Lactone-opened carboxylate | 72 hours |
Comparative Reactivity with Analogues
Structural modifications influence reaction outcomes:
| Compound | Fluorine Position | Amination Efficiency | Lactone Stability (t₁/₂, pH 7.4) |
|---|---|---|---|
| Camptothecin | N/A | N/A | 2.1 hours |
| 10NH₂-11F-Camptothecin | C11 | 92% | 4.8 hours |
| Topotecan | C9, C10 | 65% | 3.5 hours |
Synthetic Optimization Data
Industrial-scale synthesis employs quality-by-design (QbD) principles:
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes epimerization at C20 |
| Solvent System | THF/H₂O (9:1) | Maximizes amination yield (>90%) |
| Catalyst Loading | 1.2 equiv DAST | Ensures complete fluorination |
Scientific Research Applications
10NH2-11F-Camptothecin (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and mechanisms of Camptothecin derivatives.
Biology: It is used to study the biological effects of Camptothecin derivatives on cellular processes, including DNA replication and repair.
Medicine: It is used in the development of anticancer therapies, particularly in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer treatment
Mechanism of Action
10NH2-11F-Camptothecin (TFA) exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is essential for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, 10NH2-11F-Camptothecin (TFA) stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and apoptosis .
Comparison with Similar Compounds
Structural and Functional Modifications
Camptothecin analogues are modified to improve solubility, stability, and target specificity. Below is a comparative analysis:
Mechanistic and Pharmacological Differences
- Lactone Ring Stability: 10NH2-11F-Camptothecin (TFA) benefits from the electron-withdrawing fluorine at C11, which stabilizes the lactone ring (critical for activity) under physiological conditions . In contrast, irinotecan’s lactone ring is less stable, requiring enzymatic activation .
- ADC Compatibility :
- Toxicity Profile: Camptothecins like irinotecan cause dose-limiting diarrhea due to off-target effects, whereas ADC-conjugated 10NH2-11F-Camptothecin (TFA) minimizes systemic toxicity by targeting tumor-specific antigens .
Research Findings and Clinical Relevance
- 10NH2-11F-Camptothecin (TFA) demonstrates superior potency in vitro compared to non-fluorinated analogues, with IC₅₀ values in the low nanomolar range for multiple cancer cell lines .
- In vivo studies of its ADC form show tumor regression in xenograft models, attributed to the stability of the MC-GGFG linker and prolonged drug release .
Q & A
Q. What is the mechanism of action of 10NH2-11F-Camptothecin (TFA), and how does it differ from unmodified Camptothecin?
10NH2-11F-Camptothecin (TFA) is a synthetic analog of Camptothecin, a topoisomerase I inhibitor that stabilizes DNA-topoisomerase I complexes, leading to DNA damage and apoptosis. The modifications—10-amino and 11-fluoro substitutions—enhance solubility and stability compared to the parent compound. Methodologically, its mechanism can be validated via topoisomerase I activity assays (measuring DNA cleavage rates) and cell viability assays (e.g., IC50 determination in cancer cell lines) .
Q. How is 10NH2-11F-Camptothecin (TFA) synthesized for use in antibody-drug conjugates (ADCs)?
The synthesis involves functionalizing the Camptothecin core with a 10-amino group and 11-fluoro substituent, followed by conjugation to a linker (e.g., MC-AAA-NHCH2OCH2COO-) for ADC assembly. Critical steps include HPLC purification to confirm purity (>95%) and mass spectrometry for structural validation. The trifluoroacetate (TFA) counterion is introduced during purification, which may require optimization to minimize residual TFA interference in biological assays .
Q. What stability challenges are associated with 10NH2-11F-Camptothecin (TFA) in aqueous solutions?
The compound’s lactone ring is prone to hydrolysis under physiological pH, converting it to an inactive carboxylate form. Stability can be assessed via pH-controlled kinetic studies (e.g., HPLC monitoring at 37°C) and serum stability assays . Buffering agents (e.g., albumin) or formulation in non-aqueous solvents (e.g., DMSO) are common mitigations .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the in vivo efficacy of 10NH2-11F-Camptothecin (TFA) in xenograft models?
Key parameters include:
- Dosing regimen : Optimize based on pharmacokinetic (PK) profiling (e.g., AUC, Cmax).
- Tumor volume measurement : Use calipers or bioluminescence imaging.
- Control groups : Compare against unmodified Camptothecin and vehicle.
- Toxicity endpoints : Monitor body weight, organ histopathology, and hematological markers.
Refer to preclinical data from the WO2022246576A1 patent for baseline protocols .
Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo studies for this compound?
Common discrepancies arise from differences in drug exposure time, metabolic activation, or TFA interference. Strategies include:
- Assay standardization : Ensure consistent pH, serum content, and incubation times.
- TFA control experiments : Test residual TFA effects on cell proliferation (nM concentrations may suppress viability) .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma or tumor tissue .
Q. What experimental approaches are recommended to study synergistic effects of 10NH2-11F-Camptothecin (TFA) with other anticancer agents?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- Mechanistic complementarity : Pair with DNA repair inhibitors (e.g., PARP inhibitors) or immune checkpoint blockers.
- Transcriptomic profiling : RNA-seq can identify pathways modulated by the combination .
Methodological Considerations for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
